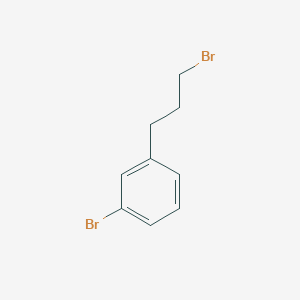![molecular formula C8H10N4S2 B6232769 bis[amino(methylsulfanyl)methylidene]butanedinitrile CAS No. 218602-01-8](/img/no-structure.png)
bis[amino(methylsulfanyl)methylidene]butanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis[amino(methylsulfanyl)methylidene]butanedinitrile” is a chemical compound . It is also known as U0126 , which is used as a selective MAP Kinase Kinase (MKK, MEK) inhibitor . It has been observed to inhibit promoters containing an AP-1 response element, while in contrast having no effect on promoters that lack an AP-1 response group . U0126 is also useful in neuronal studies in mice since it displays inhibitory effects against oxidative stress .
Synthesis Analysis
The synthesis of “bis[amino(methylsulfanyl)methylidene]butanedinitrile” involves the alkylation of cyanothioacetamide with benzyl chloride in DMF in the presence of 10% aqueous potassium hydroxide . This reaction affords 2,3-bis[amino(benzylsulfanyl)methylidene]butanedinitrile . An analogous reaction with the addition of acetylacetone or its 3-methyl derivative leads to the formation of 2-benzylsulfanyl-4,6-dimethyl- or -4,5,6-trimethylpyridine-3-carbonitrile .Molecular Structure Analysis
The molecular formula of “bis[amino(methylsulfanyl)methylidene]butanedinitrile” is C18H16N6S2 . The InChI Key is DVEXZJFMOKTQEZ-JYFOCSDGSA-N . The SMILES representation is N\C(SC1=CC=CC=C1N)=C(\C#N)/C(/C#N)=C(\N)SC1=CC=CC=C1N .Physical And Chemical Properties Analysis
The physical and chemical properties of “bis[amino(methylsulfanyl)methylidene]butanedinitrile” include a white to off-white color and a form of powder or crystals or crystalline powder or granules . The melting point is between 130.0-133.0°C .Wirkmechanismus
Safety and Hazards
The safety information for “bis[amino(methylsulfanyl)methylidene]butanedinitrile” includes several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if irritation occurs or if swallowed .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for bis[amino(methylsulfanyl)methylidene]butanedinitrile involves the reaction of two molecules of 2-amino-3-(methylthio)propanenitrile with formaldehyde in the presence of a base.", "Starting Materials": [ "2-amino-3-(methylthio)propanenitrile", "formaldehyde", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(methylthio)propanenitrile and formaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the product by recrystallization or column chromatography.", "Step 4: Bis[amino(methylsulfanyl)methylidene]butanedinitrile is obtained as a white solid." ] } | |
CAS-Nummer |
218602-01-8 |
Produktname |
bis[amino(methylsulfanyl)methylidene]butanedinitrile |
Molekularformel |
C8H10N4S2 |
Molekulargewicht |
226.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



